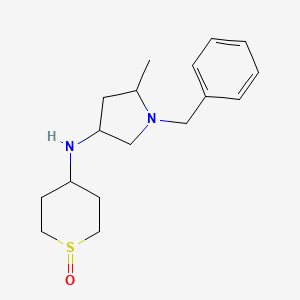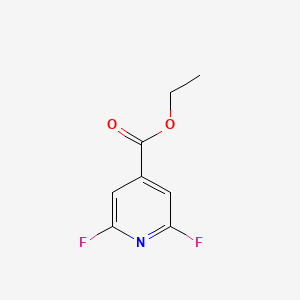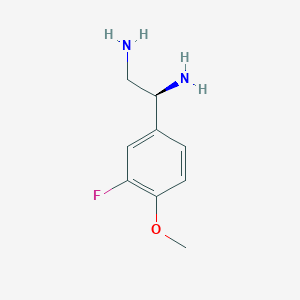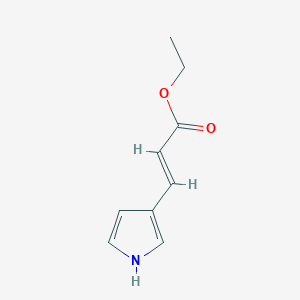![molecular formula C6H4N4O3 B13031200 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13031200.png)
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol is a heterocyclic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol typically involves the nitration of 1H-benzo[d][1,2,3]triazol-1-ol. One common method is the reaction of 1H-benzo[d][1,2,3]triazol-1-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly nitrating agents and solvents is often considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 4-Amino-1H-benzo[d][1,2,3]triazol-1-ol.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation: 4-Nitroso-1H-benzo[d][1,2,3]triazol-1-ol.
Aplicaciones Científicas De Investigación
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates for the treatment of diseases such as cancer and bacterial infections.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance the thermal and chemical stability of the materials.
Industrial Applications: It is used as a corrosion inhibitor in various industrial processes, including the protection of metals from oxidative damage.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to their inhibition. Additionally, the compound can participate in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. These mechanisms contribute to its biological activities, including antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ol: The parent compound without the nitro group, used as a versatile building block in organic synthesis.
4-Amino-1H-benzo[d][1,2,3]triazol-1-ol: The reduced form of 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol, with applications in medicinal chemistry.
4-Nitroso-1H-benzo[d][1,2,3]triazol-1-ol:
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s biological activities, including its potential as an antimicrobial and anticancer agent.
Propiedades
Fórmula molecular |
C6H4N4O3 |
|---|---|
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
1-hydroxy-4-nitrobenzotriazole |
InChI |
InChI=1S/C6H4N4O3/c11-9-4-2-1-3-5(10(12)13)6(4)7-8-9/h1-3,11H |
Clave InChI |
UTFVRHWVFZFUNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B13031142.png)





![methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13031194.png)

